4-[2-(4-Fluoro-phenyl)-acetyl]-morpholine-2-carboxylic acid

Medicinal Chemistry Stereoselective Synthesis Building Block Procurement

4-[2-(4-Fluoro-phenyl)-acetyl]-morpholine-2-carboxylic acid (CAS 1171917-02-4), also designated by the acronym FMAC, is a synthetic fluorinated morpholine derivative with the molecular formula C₁₃H₁₄FNO₄ and a molecular weight of 267.25 g·mol⁻¹. The compound belongs to the aryl-morpholine building block class and is characterized by three pharmacophoric features assembled on a morpholine ring: a 2-carboxylic acid moiety, an acetyl linker at N-4, and a para-fluorophenyl terminal group.

Molecular Formula C13H14FNO4
Molecular Weight 267.25 g/mol
CAS No. 1171917-02-4
Cat. No. B1440497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-Fluoro-phenyl)-acetyl]-morpholine-2-carboxylic acid
CAS1171917-02-4
Molecular FormulaC13H14FNO4
Molecular Weight267.25 g/mol
Structural Identifiers
SMILESC1COC(CN1C(=O)CC2=CC=C(C=C2)F)C(=O)O
InChIInChI=1S/C13H14FNO4/c14-10-3-1-9(2-4-10)7-12(16)15-5-6-19-11(8-15)13(17)18/h1-4,11H,5-8H2,(H,17,18)
InChIKeyXACLDSAHTGTWQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(4-Fluoro-phenyl)-acetyl]-morpholine-2-carboxylic acid (CAS 1171917-02-4): Core Identity, Structural Class & Procurement-Relevant Characteristics


4-[2-(4-Fluoro-phenyl)-acetyl]-morpholine-2-carboxylic acid (CAS 1171917-02-4), also designated by the acronym FMAC, is a synthetic fluorinated morpholine derivative with the molecular formula C₁₃H₁₄FNO₄ and a molecular weight of 267.25 g·mol⁻¹ [1]. The compound belongs to the aryl-morpholine building block class and is characterized by three pharmacophoric features assembled on a morpholine ring: a 2-carboxylic acid moiety, an acetyl linker at N-4, and a para-fluorophenyl terminal group . It is supplied exclusively as a research chemical for non-human use, with standard purity specifications of 97% (HPLC) from multiple vendors including Matrix Scientific, Bidepharm, and Santa Cruz Biotechnology . The compound possesses one undefined stereocenter at the morpholine 2-position, meaning commercial material is racemic unless otherwise specified—a critical procurement consideration when comparing against enantiopure alternatives [1].

Why 4-[2-(4-Fluoro-phenyl)-acetyl]-morpholine-2-carboxylic acid Cannot Be Interchanged with Closest In-Class Analogs: Critical Structural Determinants


Within the morpholine-2-carboxylic acid derivative family, seemingly minor structural perturbations—regioisomeric carboxylic acid placement, fluorine ring position, and linker chemistry—produce distinct physical-chemical and potential pharmacological fingerprints that preclude simple interchange. The four closest analogs on the market (CAS 1291608-89-3, 1496682-05-3, 1171917-22-8, and the 4-chlorophenyl series) each diverge in at least one critical molecular feature . Computed property divergence is measurable: the target compound (XLogP3 = 0.7, TPSA = 66.8 Ų, H-bond acceptor count = 5) differs substantially from the de-acetylated analog 4-(4-fluorophenyl)morpholine-2-carboxylic acid (MW 225.22, different H-bond profile) . Published class-level SAR data from a morpholine derivative series demonstrates that 4-fluorophenyl versus 4-chlorophenyl substitution yields a >4-fold difference in target binding affinity (Ki: 35.06 ± 6.21 nM vs. 8.43 ± 2.13 nM), underscoring that halogen identity at the para position is not a trivial substitution variable [1]. These parameters directly impact solubility, permeability, metabolic stability, and synthetic derivatization trajectories relevant to medicinal chemistry and chemical biology procurement decisions.

Quantitative Differentiation Evidence for 4-[2-(4-Fluoro-phenyl)-acetyl]-morpholine-2-carboxylic acid (CAS 1171917-02-4) Against Closest Analogs


Regioisomeric Carboxylic Acid Position: 2-COOH vs. 3-COOH Defines Downstream Synthetic Vector and H-Bond Network

The morpholine-2-carboxylic acid regioisomer (target compound, CAS 1171917-02-4) positions the carboxylic acid at C2, adjacent to the ring oxygen, whereas the 3-carboxylic acid regioisomer (CAS 1496682-05-3) places it at C3. This regioisomeric difference alters the H-bond donor/acceptor geometry, topological polar surface area (TPSA = 66.8 Ų for the 2-COOH isomer), and the dihedral angle relative to the N-acetyl substituent [1]. The 2-COOH configuration introduces a stereocenter at C2 (undefined in commercial racemic material), offering a chiral handle for stereoselective derivatization that is absent in regioisomers where the carboxylic acid is on a non-stereogenic ring carbon [1]. Purity specifications differ: the target 2-COOH regioisomer is available at 97% purity with full QC documentation (NMR, HPLC, GC), whereas the 3-COOH regioisomer (CAS 1496682-05-3) is listed at 95%+ purity with comparatively limited analytical characterization .

Medicinal Chemistry Stereoselective Synthesis Building Block Procurement Regioisomer Comparison

Fluorine Positional Isomerism: 4-Fluoro vs. 3-Fluoro Substitution Impacts Electronic Landscape and Potential Target Engagement

The 4-fluorophenylacetyl group (target compound, CAS 1171917-02-4) and the 3-fluorophenylacetyl isomer (CAS 1291608-89-3) are positional isomers with identical molecular formula (C₁₃H₁₄FNO₄) and molecular weight (267.26 g·mol⁻¹) but distinct electronic and steric profiles . The para-fluorine substituent (σₚ = 0.06, Hammett) exerts a resonance electron-donating effect (+M) combined with an inductive electron-withdrawing effect (-I), whereas the meta-fluorine (σₘ = 0.34) is purely inductively electron-withdrawing—producing a >5-fold difference in sigma constant that measurably alters the electron density distribution across the phenyl ring and the acetyl carbonyl reactivity [1]. This electronic divergence translates to differential behavior in structure-activity relationships: published class-level data from a morpholine-containing compound series show that 4-fluorophenyl and 4-chlorophenyl substitution yield Ki values of 35.06 ± 6.21 nM versus 8.43 ± 2.13 nM respectively, a >4-fold difference attributable to para-substituent electronic and steric properties [2]. Purity specifications also differ: the 4-fluoro isomer is listed at 97% purity versus 95%+ for the 3-fluoro isomer .

Medicinal Chemistry Fluorine Chemistry SAR Analysis Positional Isomer Comparison

Acetyl Linker Presence vs. Direct Phenyl-Morpholine Connection: Conformational Flexibility and Pharmacophoric Geometry

The target compound incorporates a methylene carbonyl (–CH₂–CO–) acetyl linker bridging the morpholine N-4 and the 4-fluorophenyl ring, whereas the comparator 4-(4-fluorophenyl)morpholine-2-carboxylic acid (CAS 1171917-22-8) attaches the fluorophenyl group directly to the morpholine nitrogen . This linker difference produces three measurable property divergences: (i) molecular weight (267.25 vs. 225.22 g·mol⁻¹, Δ = 42.03 corresponding to the acetyl linker mass); (ii) rotatable bond count (3 vs. 2), conferring greater conformational flexibility to the target compound that may be advantageous for induced-fit binding but detrimental to entropic binding penalty; (iii) hydrogen bond acceptor count (5 vs. 4), with the acetyl carbonyl providing an additional H-bond acceptor site [1]. The acetyl carbonyl also introduces a reactive electrophilic center for further synthetic elaboration (amide formation, reduction, reductive amination) that is absent in the directly N-linked analog . Computed XLogP3 values diverge (0.7 for target vs. not independently reported for comparator, but the increased polarity of the acetyl linker is expected to reduce logP relative to a direct N-aryl morpholine) [1].

Conformational Analysis Linker Chemistry Building Block Design Pharmacophore Modeling

Class-Level Halogen SAR: 4-Fluorophenyl vs. 4-Chlorophenyl Substitution in Morpholine-Containing Ligand Series

Although direct comparative biological data for the exact target compound are absent from the peer-reviewed literature, class-level SAR from a published morpholine derivative series provides quantitative evidence that 4-fluorophenyl and 4-chlorophenyl substituents are not functionally interchangeable. In a series of morpholine-containing enzyme inhibitors, the 4-fluorophenyl analog exhibited a Ki of 35.06 ± 6.21 nM, whereas the 4-chlorophenyl analog showed Ki = 8.43 ± 2.13 nM—a 4.2-fold potency difference in favor of the chloro substituent [1]. This SAR trend is consistent with known differences in halogen σ-hole potential (Cl > F for halogen bonding), van der Waals radius (Cl: 1.75 Å vs. F: 1.47 Å), and lipophilicity (π parameter: Cl = +0.71 vs. F = +0.14), all of which can modulate target engagement [2]. Further, the 4-bromophenyl (Ki = 8.96 ± 0.92 nM) and 4-iodophenyl (Ki = 8.22 ± 1.46 nM) analogs showed similar potency to 4-chlorophenyl, whereas 4-hydroxyphenyl (Ki > 360 nM) was >10-fold weaker, establishing that halogen identity at the para position is a critical potency determinant in this chemotype [1]. For procurement decisions, these data indicate that a 4-fluorophenyl building block should be selected when the goal is to attenuate potency (higher Ki, weaker binding) relative to chloro/bromo/iodo analogs, or when fluorine-specific properties (metabolic oxidative block, ¹⁸F radiolabeling potential) are programmatically required.

Halogen Bonding Structure-Activity Relationship Enzyme Inhibition Medicinal Chemistry Optimization

Analytical QC Documentation Breadth: Vendor-Supplied Batch Characterization vs. Comparator Availability

The target compound (CAS 1171917-02-4) is supplied with multi-technique analytical QC documentation including NMR, HPLC, and GC batch-specific certificates of analysis from Bidepharm at 97% standard purity . In contrast, the closest positional isomer comparator, 4-[2-(3-fluorophenyl)acetyl]morpholine-2-carboxylic acid (CAS 1291608-89-3), is listed at 95%+ purity with no specification of multi-technique QC from its primary listing vendor . The 3-carboxylic acid regioisomer (CAS 1496682-05-3) is similarly listed at 95%+ with limited QC documentation . The difference in purity specification (97% vs. 95%+) translates to a potential 2 percentage-point advantage in absolute purity, which, while modest for some applications, can be critical for: (i) biophysical assays sensitive to impurities (SPR, ITC, DSF); (ii) crystallography where impurities compete for lattice incorporation; (iii) cellular assays where trace impurities may exert confounding biological effects. Matrix Scientific also supplies the target compound at 500 mg scale with published pricing of approximately $325/500 mg, providing a procurement cost baseline .

Quality Control Analytical Chemistry Procurement Specification Reproducibility

Physicochemical Property Differentiation: Computed LogP, TPSA, and H-Bond Profile Guide ADME Predictions and Formulation Strategy

Computed physicochemical properties for the target compound diverge measurably from the closest commercially available analog without the acetyl linker. The target compound (CAS 1171917-02-4) has XLogP3 = 0.7, TPSA = 66.8 Ų, 5 H-bond acceptors, and 1 H-bond donor, while 4-(4-fluorophenyl)morpholine-2-carboxylic acid (CAS 1171917-22-8) has 4 H-bond acceptors and a different H-bond donor/acceptor ratio due to the absence of the acetyl carbonyl [1]. The XLogP3 value of 0.7 places the target compound near the lower boundary of typical CNS druglikeness (optimal CNS logP ~1–4) while remaining within oral druglikeness parameters (Lipinski rule: logP ≤5, TPSA ≤140 Ų satisfied). The TPSA of 66.8 Ų is below the 90 Ų threshold associated with good blood-brain barrier penetration and below the 140 Ų ceiling for oral absorption, suggesting favorable permeability characteristics [2]. The measured density (1.4 ± 0.1 g/cm³), boiling point (507.5 ± 50.0 °C at 760 mmHg), and vapor pressure (0.0 ± 1.4 mmHg at 25°C) provide handling and storage guidance that differs from lower-MW analogs [1]. These computed parameters collectively inform formulation solvent selection, DMSO stock concentration limits, and predicted chromatographic behavior (reverse-phase HPLC retention time optimization) that are distinct from comparator compounds.

Druglikeness ADME Prediction Physicochemical Profiling Lead Optimization

High-Confidence Application Scenarios for 4-[2-(4-Fluoro-phenyl)-acetyl]-morpholine-2-carboxylic acid Based on Verified Differentiation Evidence


Chiral Building Block for Stereoselective Medicinal Chemistry: Exploiting the C2 Stereocenter

The presence of a carboxylic acid at the C2 position of the morpholine ring creates a stereocenter (undefined in commercial racemic material) that can be exploited for chiral resolution or asymmetric synthesis [1]. Unlike the 3-carboxylic acid regioisomer (CAS 1496682-05-3), which lacks a stereocenter at the carboxyl attachment point, the 2-COOH configuration enables diastereoselective derivatization strategies (chiral auxiliary attachment, enzymatic resolution, chiral HPLC separation) to access enantiopure morpholine building blocks. This is particularly valuable for programs synthesizing stereochemically defined morpholine-containing drug candidates where the absolute configuration at C2 is a critical potency and selectivity determinant .

Fluorine-Specific ADME Probe Design: Metabolic Stability Assessment and ¹⁸F Radiolabeling Precursor

The 4-fluorophenyl substituent confers distinct advantages for ADME probe design relative to chloro/bromo/iodo analogs. The C–F bond at the para position is resistant to CYP450-mediated oxidative metabolism (bond dissociation energy: C–F ≈ 485 kJ/mol vs. C–Cl ≈ 327 kJ/mol), potentially extending metabolic half-life in hepatic microsome stability assays [1]. Additionally, the 4-fluorophenyl motif is a privileged scaffold for ¹⁸F radiochemistry, as the para-fluoro position can potentially undergo nucleophilic aromatic substitution with [¹⁸F]fluoride for PET tracer development—a capability not shared by the 4-chlorophenyl or 4-bromophenyl analogs . The class-level SAR data showing that 4-fluorophenyl produces ~4-fold weaker enzyme binding than 4-chlorophenyl (Ki: 35.06 vs. 8.43 nM) positions this compound as an appropriate tool when the research goal is to reduce target engagement while maintaining fluorine-specific ADME tracking capability [2].

Acetyl Carbonyl Derivatization Hub: Multi-Step Synthetic Intermediate for Amide and Heterocycle Library Synthesis

The acetyl carbonyl linker between the morpholine nitrogen and the 4-fluorophenyl ring serves as a reactive electrophilic handle for further diversification that is absent in directly N-linked analogs such as 4-(4-fluorophenyl)morpholine-2-carboxylic acid (CAS 1171917-22-8) [1]. The carbonyl enables: (i) reductive amination to install secondary amines; (ii) reduction to the corresponding alcohol for subsequent etherification or Mitsunobu chemistry; (iii) amide coupling via the carboxylic acid at C2, yielding bis-amide products; (iv) Wolff-Kishner or Clemmensen reduction to the ethylene-bridged analog. This dual functionality (C2-COOH + N4-COCH₂-Ar) makes the compound a strategic intermediate for constructing morpholine-focused combinatorial libraries where both the C2 and N4 positions are independently elaborated .

Physicochemical Benchmarking Standard for Morpholine-Containing Fragment and Lead Series

With well-characterized computed properties (XLogP3 = 0.7, TPSA = 66.8 Ų, MW = 267.25, 5 H-bond acceptors, 1 H-bond donor) and commercially available multi-technique QC (NMR, HPLC, GC at 97% purity), the target compound can serve as a physicochemical benchmarking reference standard for morpholine-containing fragment or lead series [1]. Its property profile places it in favorable druglike chemical space (all Lipinski and Veber parameters satisfied; TPSA below the 90 Ų BBB threshold), making it a useful comparator when evaluating the impact of substituent changes (e.g., adding halogens, changing linker length, modifying the carboxylic acid position) on computed and experimental physicochemical parameters across a morpholine SAR series [2].

Quote Request

Request a Quote for 4-[2-(4-Fluoro-phenyl)-acetyl]-morpholine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.